molecular formula C20H24N2O B10884670 1-(9-ethyl-9H-carbazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(9-ethyl-9H-carbazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Katalognummer: B10884670
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: XBUPRSWJADEZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with tetrahydro-2-furanylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, leading to the induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its combination of the carbazole moiety with a tetrahydro-2-furanylmethylamine group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Eigenschaften

Molekularformel

C20H24N2O

Molekulargewicht

308.4 g/mol

IUPAC-Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C20H24N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-4,7-10,12,16,21H,2,5-6,11,13-14H2,1H3

InChI-Schlüssel

XBUPRSWJADEZNF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)CNCC3CCCO3)C4=CC=CC=C41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.